molecular formula C19H20BNO3 B12979622 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine

Cat. No.: B12979622
M. Wt: 321.2 g/mol
InChI Key: ZMHAGXPTKSBTMR-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine is a complex organic compound that features a furo[3,2-c]pyridine core with a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the furo[3,2-c]pyridine core or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the furo[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furo[3,2-c]pyridine moieties .

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine lies in its combination of the furo[3,2-c]pyridine core with the boron-containing moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C19H20BNO3

Molecular Weight

321.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-c]pyridine

InChI

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-13(6-8-15)17-11-14-12-21-10-9-16(14)22-17/h5-12H,1-4H3

InChI Key

ZMHAGXPTKSBTMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=CN=C4

Origin of Product

United States

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